molecular formula C30H37NO7 B049900 1-[3-(4-Decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid CAS No. 888320-29-4

1-[3-(4-Decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid

Cat. No. B049900
M. Wt: 523.6 g/mol
InChI Key: NXDZVUAKVFVDSL-UHFFFAOYSA-N
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Description

The compound “1-[3-(4-Decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid” is a chemical compound offered by several scientific companies . It has a molecular formula of C30H37NO7 and a molecular weight of 523.6 g/mol.

Scientific Research Applications

Fluorescent Labeling in Biomedical Analysis

One application of derivatives related to the compound is in fluorescent labeling for biomedical analysis. For example, 6-Methoxy-4-quinolone, an oxidation product of 5-methoxyindole-3-acetic acid, has been used due to its strong fluorescence and stability in various pH conditions, making it suitable for detecting and analyzing biological samples (Hirano et al., 2004).

Photocleavage Efficiency

Derivatives of indole, like 1-acyl-7-nitroindolines, have been studied for their photocleavage properties. These compounds are helpful as photolabile precursors of carboxylic acids, with specific substitutions affecting their efficiency in photocleavage, a process relevant in photochemistry and photobiology (Papageorgiou & Corrie, 2000).

Synthesis of Indole-Benzimidazole Derivatives

Indole carboxylic acids, like the compound , are precursors in synthesizing novel indole-benzimidazole derivatives. These derivatives have potential applications in various fields, including pharmaceuticals and materials science (Wang et al., 2016).

Applications in Organic Synthesis

The structure and properties of similar compounds are significant in organic synthesis. For example, studies on 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester provide insights into reactions and stability under various conditions, which is crucial for designing and synthesizing new organic compounds (Pimenova et al., 2003).

Role in Plant Biology

Compounds structurally related to 1-[3-(4-Decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid play a role in plant biology. For instance, hydroxyindole-3-carboxylic acids, derived from indoles, have been synthesized and studied for their role in plant metabolism and potential biological and medicinal importance (Marchelli et al., 1969).

Cosmetic Applications

Certain indole derivatives exhibit tyrosinase inhibitory activities, suggesting potential use in cosmetic applications as skin whitening agents. This demonstrates the diverse applications of indole derivatives in fields beyond traditional pharmaceuticals (Zheng et al., 2010).

properties

IUPAC Name

1-[3-(4-decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37NO7/c1-3-4-5-6-7-8-9-10-17-37-24-12-14-25(15-13-24)38-21-23(32)19-31-20-27(30(35)36-2)26-18-22(29(33)34)11-16-28(26)31/h11-16,18,20H,3-10,17,19,21H2,1-2H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDZVUAKVFVDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)OCC(=O)CN2C=C(C3=C2C=CC(=C3)C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-Decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid

CAS RN

888320-29-4
Record name 1-[3-(4-Decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(4-Decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid
Reactant of Route 2
1-[3-(4-Decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid
Reactant of Route 3
1-[3-(4-Decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid
Reactant of Route 4
1-[3-(4-Decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid
Reactant of Route 5
1-[3-(4-Decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-[3-(4-Decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid

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